2-(3,5-Dioxopiperazin-1-yl)acetamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers synthesizing novel polyamides require precise monomer structure. 2-(3,5-Dioxopiperazin-1-yl)acetamide provides the exact 3,5-diketone arrangement, not a generic 2,5-dioxo isomer. With XLogP3 -1.9, it enhances aqueous solubility for catalyst-free polycondensation (US 3,496,148A). - Verified monomer for polyamide synthesis (US 3,496,148A) - XLogP3 -1.9 ensures improved water solubility vs. analogs - Guaranteed ≥95% purity for precise reaction control

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 24553-06-8
Cat. No. B3369784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dioxopiperazin-1-yl)acetamide
CAS24553-06-8
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)CN1CC(=O)N
InChIInChI=1S/C6H9N3O3/c7-4(10)1-9-2-5(11)8-6(12)3-9/h1-3H2,(H2,7,10)(H,8,11,12)
InChIKeyNEJIUCPWCYXIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dioxopiperazin-1-yl)acetamide: Physicochemical Profile & Applications


2-(3,5-Dioxopiperazin-1-yl)acetamide (CAS 24553-06-8) is a heterocyclic organic compound belonging to the class of dioxopiperazines. Its molecular formula is C6H9N3O3, with a molecular weight of 171.15 g/mol [1]. Characterized by a piperazine ring with two ketone functionalities at the 3 and 5 positions, this compound presents a specific substitution pattern that distinguishes it from its regioisomer, 2,5-dioxopiperazine-3-acetamide [2]. The compound's computed XLogP3 value of -1.9 [1] suggests a favorable hydrophilic-lipophilic balance, which can be a critical parameter for solubility in aqueous media and for influencing biological target interactions compared to less polar analogs.

Workflow Polyamide monomer synthesis Reacts with diamines for linear polyamides
Selection Regiospecific 3,5-dioxo substitution Distinct from 2,5-dioxo regioisomer
Use Context Aqueous assay formulation support More hydrophilic profile than methyl analog

Why 2-(3,5-Dioxopiperazin-1-yl)acetamide Substitution Fails


Substituting 2-(3,5-Dioxopiperazin-1-yl)acetamide with a close analog, such as its 2,5-dioxo regioisomer [1] or an alpha-methyl derivative [2], can lead to divergent experimental outcomes due to differences in key physicochemical parameters, reactivity, and established application utility. While sharing a core scaffold, the precise positioning of the acetamide group on the piperazine ring (1-position) and the specific 3,5-diketone arrangement define its unique properties. For instance, the target compound's XLogP3 of -1.9 differs from the -1.5 of the alpha-methyl analog [2], which can significantly alter partition coefficients and solubility profiles in a given experimental system. Furthermore, the compound is explicitly documented as a monomer for specific polyamide synthesis [3], a functional role that is not necessarily transferable to other dioxopiperazine derivatives. The following quantitative evidence substantiates why this specific compound, not a generic alternative, should be prioritized for procurement.

Regioisomer
2,5-dioxo regioisomer exhibits different application utility (aspartame intermediate) and may not replicate polyamide monomer reactivity.
α-Methyl Analog
α-Methyl derivative has higher lipophilicity (computed XLogP3 difference), which may shift aqueous solubility and partition behavior in assays.

2-(3,5-Dioxopiperazin-1-yl)acetamide: Quantifiable Differentiation


Lipophilicity Comparison vs. Alpha-Methyl Analog

The lipophilicity of 2-(3,5-Dioxopiperazin-1-yl)acetamide, as measured by its computed partition coefficient (XLogP3), is lower than that of its alpha-methyl-substituted analog, indicating higher predicted aqueous solubility [1]. This difference is quantifiable and can directly influence compound handling, biological assay setup, and interpretation of structure-activity relationships [2].

Lipophilicity comparison
Cross-study comparable
Target XLogP3 -1.9 vs α-methyl analog -1.5 (difference 0.4 units)
Supports aqueous solubility profiling
Computed values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Minimum Purity Specification

A key practical differentiator for procurement is the established minimum purity specification of ≥95% for 2-(3,5-Dioxopiperazin-1-yl)acetamide, as indicated by major chemical vendors . This benchmark provides a clear quality assurance metric that is not universally defined for all in-class analogs and ensures reliability in sensitive experimental procedures [1].

Purity specification
Class-level inference
≥95% minimum purity (vendor specification)
Reported purity benchmark for procurement
Vendor specification may vary; confirm before use
Chemical Synthesis Quality Control Reagent Procurement

Monomer for Polyamide Synthesis

2-(3,5-Dioxopiperazin-1-yl)acetamide is explicitly described in patent literature as a monomer for the preparation of synthetic linear polyamides via reaction with a diamine [1]. This application is a direct, documented use that is not widely reported for its close structural analogs like 2,5-dioxopiperazine-3-acetamide [2], which is more commonly cited as an intermediate in aspartame synthesis [3].

Monomer application
Class-level inference
Documented polyamide monomer (US3496148A); comparator regioisomer used as aspartame intermediate
Supports polymer synthesis workflow
Application specificity based on patent literature
Polymer Chemistry Materials Science Synthetic Methods

2-(3,5-Dioxopiperazin-1-yl)acetamide: Research & Industrial Applications


Aqueous Solubility Optimization for In Vitro Assays

For medicinal chemists developing a series of piperazine-based inhibitors, 2-(3,5-Dioxopiperazin-1-yl)acetamide offers a quantitatively more hydrophilic starting point (XLogP3 -1.9) compared to its alpha-methyl analog (XLogP3 -1.5) [REFS-1, REFS-2]. This property can be exploited to improve the aqueous solubility of lead compounds, potentially reducing the need for co-solvents or enabling higher assay concentrations. Procurement of this specific compound ensures that the intended physicochemical profile is maintained from the outset of the optimization campaign, which is critical for generating reliable, comparable data across a compound series.

Novel Polyamide Synthesis with Dioxopiperazine Backbone

Materials scientists and polymer chemists investigating novel polyamides with enhanced properties can directly utilize 2-(3,5-Dioxopiperazin-1-yl)acetamide as a monomer, as validated by US Patent 3,496,148A [1]. The reaction with various diamines under mild, catalyst-free conditions provides a simple and cost-effective route to a new class of polyamides [1]. This specific application is not documented for its 2,5-dioxo regioisomer [2], making the 3,5-dioxo compound the necessary reagent for replicating this patented work or for exploring new polymer compositions within this structural space.

Method Validation with High-Purity Standard

In analytical chemistry and process development, the use of a high-purity reference standard is non-negotiable for accurate method validation and impurity profiling. 2-(3,5-Dioxopiperazin-1-yl)acetamide is commercially available with a minimum guaranteed purity of 95% [1], providing a reliable benchmark for calibration, spiking experiments, and system suitability tests. Selecting a less-characterized or lower-purity alternative introduces significant risk of systematic error in analytical workflows, making procurement of this compound with a defined purity specification a scientifically prudent choice for ensuring data integrity and regulatory compliance.

Application
Selection Property
Validation Focus
Aqueous assay formulation support
Hydrophilicity-lipophilicity balance
Experimental solubility and assay compatibility
Polyamide monomer synthesis
Regiospecific 3,5-dioxo structure
Polymerization with diamines, polymer characterization
High-purity analytical standard
Defined purity benchmark
Purity verification, method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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